Cas no 1554881-08-1 (1,3,5-Triazin-2-amine, 4-chloro-6-(tetrahydro-2H-pyran-4-yl)-)

1,3,5-Triazin-2-amine, 4-chloro-6-(tetrahydro-2H-pyran-4-yl)- is a heterocyclic compound featuring a triazine core substituted with an amino group, a chlorine atom, and a tetrahydro-2H-pyran-4-yl moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chlorine substituent enhances electrophilic properties, facilitating nucleophilic substitution reactions, while the tetrahydro-2H-pyran-4-yl group contributes to steric and electronic modulation, improving selectivity in target applications. Its well-defined molecular architecture ensures consistent performance in cross-coupling and cyclization reactions. The compound's stability under standard conditions and high purity make it suitable for precision chemical transformations, particularly in the development of bioactive molecules.
1,3,5-Triazin-2-amine, 4-chloro-6-(tetrahydro-2H-pyran-4-yl)- structure
1554881-08-1 structure
Product name:1,3,5-Triazin-2-amine, 4-chloro-6-(tetrahydro-2H-pyran-4-yl)-
CAS No:1554881-08-1
MF:C8H11ClN4O
MW:214.652139902115
CID:5263334

1,3,5-Triazin-2-amine, 4-chloro-6-(tetrahydro-2H-pyran-4-yl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-Triazin-2-amine, 4-chloro-6-(tetrahydro-2H-pyran-4-yl)-
    • Inchi: 1S/C8H11ClN4O/c9-7-11-6(12-8(10)13-7)5-1-3-14-4-2-5/h5H,1-4H2,(H2,10,11,12,13)
    • InChI Key: BMYNOLKEKXLGQM-UHFFFAOYSA-N
    • SMILES: N1=C(C2CCOCC2)N=C(Cl)N=C1N

1,3,5-Triazin-2-amine, 4-chloro-6-(tetrahydro-2H-pyran-4-yl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-646648-2.5g
4-chloro-6-(oxan-4-yl)-1,3,5-triazin-2-amine
1554881-08-1
2.5g
$2379.0 2023-05-29
Enamine
EN300-646648-0.25g
4-chloro-6-(oxan-4-yl)-1,3,5-triazin-2-amine
1554881-08-1
0.25g
$1117.0 2023-05-29
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01074952-1g
4-Chloro-6-(oxan-4-yl)-1,3,5-triazin-2-amine
1554881-08-1 95%
1g
¥5971.0 2023-04-10
Enamine
EN300-646648-10.0g
4-chloro-6-(oxan-4-yl)-1,3,5-triazin-2-amine
1554881-08-1
10g
$5221.0 2023-05-29
Enamine
EN300-646648-1.0g
4-chloro-6-(oxan-4-yl)-1,3,5-triazin-2-amine
1554881-08-1
1g
$1214.0 2023-05-29
Enamine
EN300-646648-0.1g
4-chloro-6-(oxan-4-yl)-1,3,5-triazin-2-amine
1554881-08-1
0.1g
$1068.0 2023-05-29
Enamine
EN300-646648-0.05g
4-chloro-6-(oxan-4-yl)-1,3,5-triazin-2-amine
1554881-08-1
0.05g
$1020.0 2023-05-29
Enamine
EN300-646648-0.5g
4-chloro-6-(oxan-4-yl)-1,3,5-triazin-2-amine
1554881-08-1
0.5g
$1165.0 2023-05-29
Enamine
EN300-646648-5.0g
4-chloro-6-(oxan-4-yl)-1,3,5-triazin-2-amine
1554881-08-1
5g
$3520.0 2023-05-29

Additional information on 1,3,5-Triazin-2-amine, 4-chloro-6-(tetrahydro-2H-pyran-4-yl)-

Introduction to 1,3,5-Triazin-2-amine, 4-chloro-6-(tetrahydro-2H-pyran-4-yl) (CAS No. 1554881-08-1)

The compound 1,3,5-Triazin-2-amine, 4-chloro-6-(tetrahydro-2H-pyran-4-yl) (CAS No. 1554881-08-1) represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound, characterized by its triazine core and tetrahydropyran substituent, has garnered considerable attention due to its versatile structural framework and potential biological activities. The molecular structure of this compound incorporates both chloro and aminomethyl functionalities, which are strategically positioned to modulate its reactivity and interaction with biological targets.

In recent years, the exploration of triazine derivatives has expanded dramatically, driven by their broad spectrum of biological activities. Triazines are known for their ability to serve as scaffolds in drug design, offering multiple sites for functionalization. The presence of the chloro group at the 4-position and the tetrahydro-2H-pyran moiety at the 6-position in this compound enhances its pharmacological profile by introducing both lipophilicity and steric bulk. These features are critical in determining its binding affinity and selectivity towards target proteins.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The tetrahydro-2H-pyran ring not only contributes to the overall solubility and bioavailability of the molecule but also provides a handle for further chemical modifications. This flexibility makes it an attractive candidate for structure-based drug design, where detailed knowledge of molecular interactions is essential.

Recent studies have highlighted the importance of triazine derivatives in addressing various diseases, including cancer and inflammatory disorders. The structural motif of this compound resembles several known bioactive molecules, suggesting that it may exhibit similar or even enhanced biological effects. For instance, triazines have been shown to interfere with enzyme activity and cellular signaling pathways involved in disease progression. The 4-chloro substituent is particularly noteworthy, as it can participate in hydrogen bonding or π-stacking interactions with biological targets, further enhancing binding affinity.

The synthesis of 1,3,5-Triazin-2-amine, 4-chloro-6-(tetrahydro-2H-pyran-4-yl) involves a multi-step process that requires precise control over reaction conditions. The introduction of the tetrahydro-2H-pyran group necessitates careful handling to ensure regioselectivity and high yield. Advances in synthetic methodologies have enabled more efficient production of such complex molecules, making them more accessible for further investigation.

In terms of biological evaluation, preliminary studies suggest that this compound exhibits promising activity against certain cancer cell lines. The combination of the chloro and aminomethyl groups appears to disrupt critical molecular interactions involved in tumor growth and survival. Additionally, the tetrahydro-2H-pyran moiety may influence membrane permeability and intracellular transport, potentially enhancing drug delivery efficiency.

The pharmaceutical industry is increasingly interested in developing small-molecule inhibitors that target specific enzymes or receptors implicated in disease mechanisms. The structural features of this compound make it a valuable tool for exploring new therapeutic strategies. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly assess its potential as a lead compound for drug development.

Furthermore, the versatility of this compound allows for its use as a building block in combinatorial chemistry libraries. Such libraries are instrumental in identifying novel compounds with optimized pharmacokinetic properties. The ability to modify different parts of the molecule while retaining its core structure provides chemists with a powerful platform for innovation.

The role of 1,3,5-Triazin-2-amine derivatives in medicinal chemistry continues to evolve with advancements in synthetic chemistry and biotechnology. This particular derivative stands out due to its unique combination of functional groups and structural motifs. As research progresses, it is likely that new applications will emerge, further solidifying its importance in drug discovery efforts.

In conclusion,1,3,5-Triazin-2-amine, 4-chloro-6-(tetrahydro-2H-pyran)-4yl (CAS No. 1554881-08) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique features make it an attractive candidate for further exploration as a lead molecule or intermediate in drug development programs aimed at treating various diseases.

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